![molecular formula C18H25N3O2 B2820387 Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone CAS No. 2320817-36-3](/img/structure/B2820387.png)
Cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
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Description
Molecular Structure Analysis
The compound contains several functional groups and rings. The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity. The piperidine ring is a six-membered ring with one nitrogen atom, commonly found in many pharmaceuticals. The tetrahydrocinnoline group is a bicyclic structure that includes a benzene ring fused to a nitrogen-containing ring.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The cyclopropyl group is known for its ring strain and can undergo ring-opening reactions. The piperidine ring can participate in reactions typical of secondary amines, such as protonation, alkylation, and acylation. The tetrahydrocinnoline group can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of the polar carbonyl group and the basic nitrogen in the piperidine ring could influence its solubility, acidity/basicity, and reactivity .Future Directions
The compound could be of interest in medicinal chemistry due to the presence of functional groups commonly found in bioactive compounds. Future research could explore its potential biological activities, optimize its structure for better activity or selectivity, and investigate its mechanism of action .
properties
IUPAC Name |
cyclopropyl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-18(14-5-6-14)21-9-7-13(8-10-21)12-23-17-11-15-3-1-2-4-16(15)19-20-17/h11,13-14H,1-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOJTFFFKQKMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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